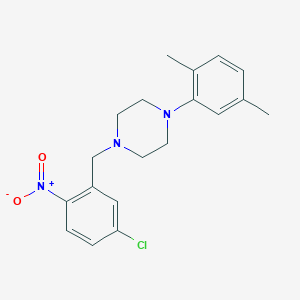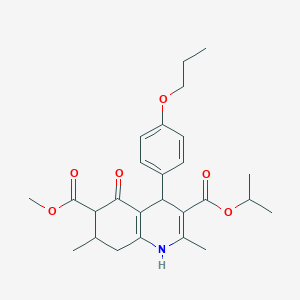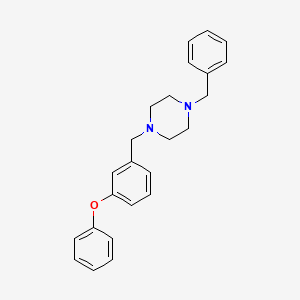
1-(5-chloro-2-nitrobenzyl)-4-(2,5-dimethylphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-chloro-2-nitrobenzyl)-4-(2,5-dimethylphenyl)piperazine, also known as CNB-001, is a small molecule drug that has been extensively studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mechanism of Action
The exact mechanism of action of 1-(5-chloro-2-nitrobenzyl)-4-(2,5-dimethylphenyl)piperazine is not fully understood, but it is believed to act through multiple pathways. 1-(5-chloro-2-nitrobenzyl)-4-(2,5-dimethylphenyl)piperazine has been shown to activate the Nrf2/ARE pathway, which is responsible for regulating the antioxidant response in cells. It also modulates the activity of enzymes involved in the production of beta-amyloid, reducing the formation of toxic plaques in the brain.
Biochemical and physiological effects:
1-(5-chloro-2-nitrobenzyl)-4-(2,5-dimethylphenyl)piperazine has been shown to have a range of biochemical and physiological effects. It can reduce oxidative stress and inflammation in the brain, improve mitochondrial function, and enhance synaptic plasticity. It also has neuroprotective effects, preventing neuronal death in response to toxic insults.
Advantages and Limitations for Lab Experiments
1-(5-chloro-2-nitrobenzyl)-4-(2,5-dimethylphenyl)piperazine has several advantages for use in lab experiments. It is a small molecule drug that can easily cross the blood-brain barrier, allowing for targeted delivery to the brain. It has also been shown to have low toxicity and few side effects. However, 1-(5-chloro-2-nitrobenzyl)-4-(2,5-dimethylphenyl)piperazine is still in the early stages of development and further studies are needed to fully understand its potential as a therapeutic agent.
Future Directions
There are several future directions for research on 1-(5-chloro-2-nitrobenzyl)-4-(2,5-dimethylphenyl)piperazine. One area of focus is the development of more efficient synthesis methods to increase yield and purity. Another area of interest is the use of 1-(5-chloro-2-nitrobenzyl)-4-(2,5-dimethylphenyl)piperazine in combination with other drugs for enhanced therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action of 1-(5-chloro-2-nitrobenzyl)-4-(2,5-dimethylphenyl)piperazine and its potential for treating a range of neurodegenerative diseases.
Synthesis Methods
1-(5-chloro-2-nitrobenzyl)-4-(2,5-dimethylphenyl)piperazine can be synthesized through a multi-step process involving the reaction of 2,5-dimethylphenylpiperazine with 5-chloro-2-nitrobenzyl bromide in the presence of a base, followed by reduction with sodium dithionite to yield the final product. The synthesis of 1-(5-chloro-2-nitrobenzyl)-4-(2,5-dimethylphenyl)piperazine has been optimized to increase yield and purity for use in research studies.
Scientific Research Applications
1-(5-chloro-2-nitrobenzyl)-4-(2,5-dimethylphenyl)piperazine has been extensively studied for its potential in treating neurodegenerative diseases. In vitro studies have shown that 1-(5-chloro-2-nitrobenzyl)-4-(2,5-dimethylphenyl)piperazine can protect neurons against oxidative stress and prevent the formation of beta-amyloid plaques, which are characteristic of Alzheimer's disease. In animal models, 1-(5-chloro-2-nitrobenzyl)-4-(2,5-dimethylphenyl)piperazine has been shown to improve cognitive function and reduce motor deficits in Parkinson's disease.
properties
IUPAC Name |
1-[(5-chloro-2-nitrophenyl)methyl]-4-(2,5-dimethylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c1-14-3-4-15(2)19(11-14)22-9-7-21(8-10-22)13-16-12-17(20)5-6-18(16)23(24)25/h3-6,11-12H,7-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJLVFRUDSYORM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide](/img/structure/B6071288.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-2-methoxy-N-methyl-2-phenylacetamide](/img/structure/B6071289.png)

![(2,1,3-benzoxadiazol-5-ylmethyl){[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(tetrahydro-2-furanylmethyl)amine](/img/structure/B6071293.png)
![1'-acetyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1,4'-bipiperidin-3-amine](/img/structure/B6071300.png)
![7-(2-cyclohexylethyl)-2-(cyclopentylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6071301.png)
![1-{[3-(1-azepanylcarbonyl)-1H-pyrazol-5-yl]methyl}-1H-indole](/img/structure/B6071313.png)
![{[(2-hydroxyphenyl)amino]methyl}phenylphosphinic acid](/img/structure/B6071317.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6071319.png)
![2-[1-(2-naphthylamino)ethylidene]-5-phenyl-1,3-cyclohexanedione](/img/structure/B6071320.png)
![5-amino-4-(1-methyl-1H-benzimidazol-2-yl)-1-[4-(1-piperidinyl)phenyl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B6071337.png)

![6-{1-[4-(1H-1,2,4-triazol-1-yl)benzyl]piperidin-4-yl}pyrimidin-4(3H)-one](/img/structure/B6071342.png)
![5-chloro-N'-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}-2-methoxybenzohydrazide](/img/structure/B6071356.png)